![molecular formula C14H7Cl3N2O2 B2835938 (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 299936-41-7](/img/structure/B2835938.png)

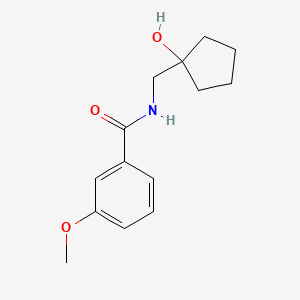

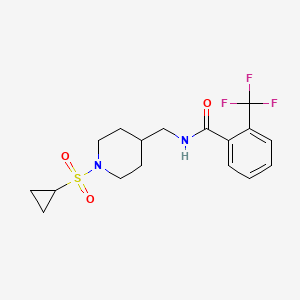

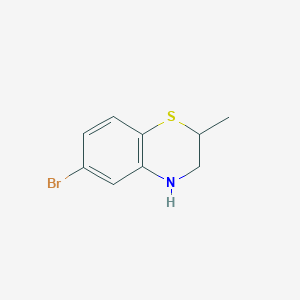

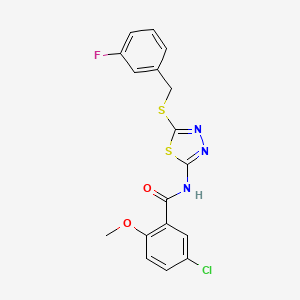

(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the fight against microbial resistance. The furan nucleus plays a crucial role in the design of novel antibacterial agents. Researchers have synthesized various furan derivatives and evaluated their activity against both gram-positive and gram-negative bacteria . For instance, nitrofurantoin analogues containing furan moieties were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium . Investigating the antibacterial potential of our compound in this context could yield valuable insights.

Antityrosinase Activity

In a related area, (E)-2,4-dihydroxyphenyl-(thiophen-2-yl)prop-2-en-1-one, a furan-containing compound, exhibited potent tyrosinase inhibition. It displayed superior antityrosinase activity compared to other derivatives, making it an interesting candidate for further investigation . Tyrosinase inhibitors are relevant in cosmetic and pharmaceutical applications, particularly for skin-related conditions.

Organic Synthesis

Furan derivatives serve as versatile building blocks in organic synthesis. Their reactivity and diverse functional groups make them valuable for constructing complex molecules. Researchers have employed furans in [8 + 2]-cycloaddition reactions, demonstrating their utility as 4π-components . Investigating the reactivity of our compound in similar synthetic pathways could reveal novel transformations.

Anticancer Potential

Furan derivatives have been investigated for their anticancer activity. Although data on our compound are limited, its unique structure warrants exploration. Researchers have identified furans as potential anticancer agents due to their diverse mechanisms of action . Investigating its effects on cancer cell lines could provide valuable insights.

Other Therapeutic Applications

Beyond the mentioned fields, furan-containing compounds have been explored for various therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiolytic properties . While direct evidence for our compound is lacking, considering these potential applications broadens our perspective.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-8-4-10(16)13(11(17)5-8)12-2-1-9(21-12)3-7(6-18)14(19)20/h1-5H,(H2,19,20)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRQBHKMTSGXKO-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2835857.png)

![1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2835859.png)

![3-allyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835864.png)

![(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2835865.png)

![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)

![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)